molecular formula C15H10BrNO2S B5666460 3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5666460
M. Wt: 348.2 g/mol
InChI Key: VPAAWHFDDSQAAU-GXDHUFHOSA-N
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Description

The compound "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile" falls into a category of organic compounds known for their versatile chemical properties, which make them significant for various synthetic applications. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, materials, and agrochemicals.

Synthesis Analysis

The synthesis of similar acrylonitrile derivatives typically involves reactions such as Knoevenagel condensation, which allows for the formation of carbon-carbon double bonds adjacent to a cyano group. This process might involve base-catalyzed condensation of aldehydes with active methylene compounds in the presence of suitable catalysts (Tammisetti et al., 2018).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations are common tools for analyzing the molecular structures of acrylonitrile derivatives. Such studies reveal the geometry, bond lengths, and angles, contributing to our understanding of the compound's reactivity and properties (Tammisetti et al., 2018).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are pivotal for synthesizing heterocyclic compounds. These reactions are influenced by the electronic properties of the substituents, which can be manipulated to achieve desired reactivity patterns (Vasin et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, of acrylonitrile derivatives, can be significantly affected by the nature of the substituents. Bromine and sulfonyl groups, for instance, can increase the compound's density and boiling point due to their relatively high atomic mass and ability to engage in intermolecular interactions.

Chemical Properties Analysis

The presence of the acrylonitrile group makes these compounds highly reactive toward nucleophiles, owing to the electron-withdrawing effect of the cyano group. This reactivity is crucial for various organic transformations, including nucleophilic addition reactions, facilitating the synthesis of amine, ester, and amide derivatives. Moreover, the bromophenyl and phenylsulfonyl groups can further modulate the reactivity and selectivity of these transformations.

For more comprehensive insights and data specific to "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile," direct experimental studies and targeted synthesis would be required. The referenced papers provide a foundation for understanding the chemical behavior and applications of related compounds, highlighting the potential versatility and utility of the target molecule in synthetic chemistry.

References:

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-bromophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAWHFDDSQAAU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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